1,3-Di-Boc-2-methylisothiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-Boc-2-methylisothiourea: is a chemical compound with the molecular formula C12H22N2O4S 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea . This compound is primarily used as a reagent in organic synthesis, particularly for the guanylation of amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Di-Boc-2-methylisothiourea can be synthesized from di-tert-butyl dicarbonate and 2-methyl-2-thiopseudourea sulfate . The reaction typically involves the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediates .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Di-Boc-2-methylisothiourea primarily undergoes substitution reactions . It is used as a reagent for the guanylation of amines, where it reacts with amines to form guanidine derivatives .
Common Reagents and Conditions:
Reagents: Amines, dichloromethane, triethylamine.
Conditions: Low temperatures (around -78°C), inert atmosphere (nitrogen or argon).
Major Products: The major products formed from these reactions are guanidine derivatives , which are valuable intermediates in organic synthesis .
Scientific Research Applications
1,3-Di-Boc-2-methylisothiourea is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Di-Boc-2-methylisothiourea involves the formation of guanidine derivatives through substitution reactions with amines. The compound acts as a guanylation reagent, transferring the guanidine group to the amine substrate. This process is facilitated by the presence of dichloromethane and triethylamine , which help stabilize the reaction intermediates .
Comparison with Similar Compounds
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
- N,N’-Di-Boc-S-methylisothiourea
Uniqueness: 1,3-Di-Boc-2-methylisothiourea is unique due to its specific structure, which includes two tert-butoxycarbonyl (Boc) protecting groups and a methylisothiourea moiety. This structure makes it particularly effective as a guanylation reagent, providing high yields and selectivity in the formation of guanidine derivatives .
Properties
IUPAC Name |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJXXWHAJKRDKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107819-90-9 |
Source
|
Record name | 1,3-DI-BOC-2-METHYLISOTHIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of using 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (also known as 1,3-Di-Boc-2-methylisothiourea) in the synthesis of protected benzamidines?
A1: 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea offers several advantages in this specific chemical reaction:
- Effective Amidine Formation: It acts as an efficient amidine-forming cross-coupling partner under Liebeskind-Srogl conditions [].
- High Yields: When reacted with boronic acids in the presence of a palladium catalyst and copper(I) thiophenecarboxylate, it yields fully protected benzamidines in good to excellent yields (40-91%) [].
- SEM-Protection Compatibility: The research highlights its successful application after SEM-protection, further broadening its utility in multi-step synthesis [].
Q2: What is the role of the palladium catalyst and copper(I) thiophenecarboxylate in the reaction involving 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea?
A2: The reaction described in the research utilizes a palladium catalyst for the cross-coupling reaction between the SEM-protected 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and boronic acids []. Copper(I) thiophenecarboxylate (CuTC) likely functions as a co-catalyst in this reaction, potentially facilitating transmetalation steps in the catalytic cycle. Further mechanistic studies could elucidate the specific roles of these catalysts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.